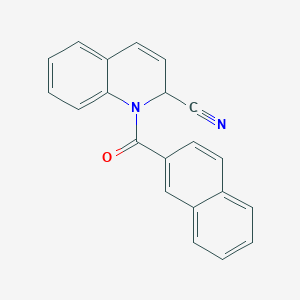![molecular formula C16H24BFO2 B12849018 B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid CAS No. 1400809-85-9](/img/structure/B12849018.png)
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with a butylcyclohexyl group. The combination of these functional groups imparts distinct chemical and physical properties, making it valuable in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-butylcyclohexyl bromide and 2-fluorophenylboronic acid.
Grignard Reaction: The 4-butylcyclohexyl bromide is first converted to the corresponding Grignard reagent by reacting with magnesium in anhydrous ether.
Coupling Reaction: The Grignard reagent is then reacted with 2-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) under an inert atmosphere to form the desired product.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can undergo reduction reactions to modify the cyclohexyl or phenyl rings, using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, THF, water, 80°C.
Oxidation: H2O2, NaBO3, room temperature.
Reduction: LiAlH4, ether, reflux.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Reduced Cyclohexyl/Phenyl Derivatives: Formed via reduction reactions.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology
Medicine
Boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT), a type of cancer treatment. This compound could be a candidate for such applications due to its boronic acid group.
Industry
In the materials science industry, this compound can be used to create advanced materials with specific electronic or optical properties, leveraging the unique characteristics of the boronic acid and fluorinated phenyl groups.
Mécanisme D'action
The mechanism by which B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. In biological systems, the boronic acid group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the butylcyclohexyl and fluorine substituents, making it less hydrophobic and less sterically hindered.
4-Butylphenylboronic Acid: Similar but lacks the fluorine substituent, affecting its electronic properties.
2-Fluorophenylboronic Acid: Similar but lacks the butylcyclohexyl group, affecting its steric and hydrophobic properties.
Uniqueness
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid is unique due to the combination of a butylcyclohexyl group and a fluorinated phenyl ring. This combination imparts distinct steric and electronic properties, making it more versatile in various chemical reactions and applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
1400809-85-9 |
|---|---|
Formule moléculaire |
C16H24BFO2 |
Poids moléculaire |
278.2 g/mol |
Nom IUPAC |
[4-(4-butylcyclohexyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C16H24BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h9-13,19-20H,2-8H2,1H3 |
Clé InChI |
KJFFNZXXRDOHJI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)C2CCC(CC2)CCCC)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
![2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12848939.png)


![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
![2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12848955.png)
![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)
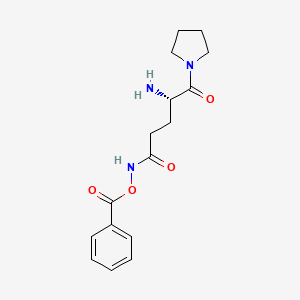
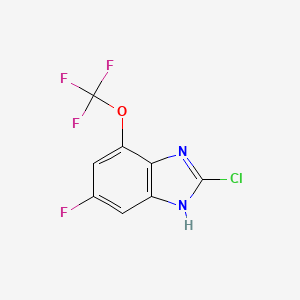
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)
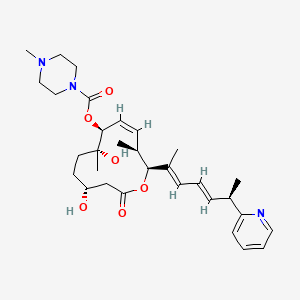
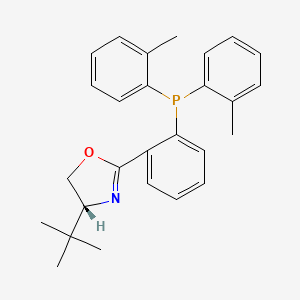
![(6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate](/img/structure/B12849008.png)
